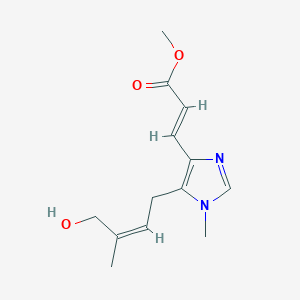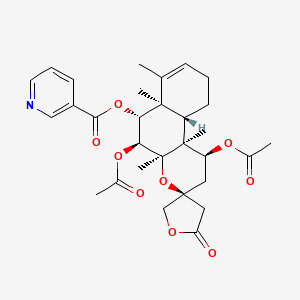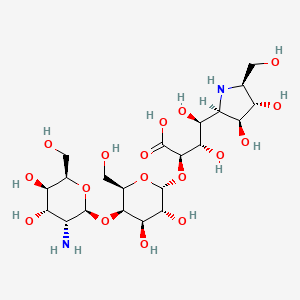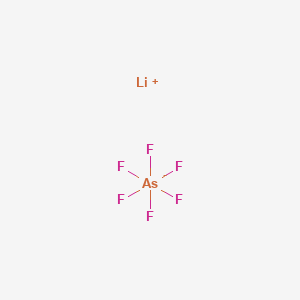
六フッ化ヒ素リチウム
説明
Lithium hexafluoroarsenate is an inorganic chemical compound with the chemical formula LiAsF6. It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is known for its use in the fabrication of lithium-ion batteries, where it serves as an electrolyte material .
科学的研究の応用
Lithium hexafluoroarsenate has several scientific research applications, including:
Biology and Medicine:
作用機序
Target of Action
Lithium hexafluoroarsenate is primarily used in the fabrication of lithium-ion batteries . In this context, its primary targets are the anode, cathode, and electrolyte within the battery .
Mode of Action
The compound interacts with its targets (anode, cathode, and electrolyte) during the charge-discharge cycle of the battery . The exact nature of these interactions is complex and depends on the specific design and materials of the battery.
Biochemical Pathways
It plays a crucial role in the electrochemical processes within a lithium-ion battery .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system, in the context of lithium hexafluoroarsenate, we can discuss its physical properties. It forms crystals and is well-soluble both in water and organic solvents . It also forms a crystallohydrate of the composition Li[AsF6]•H2O .
Result of Action
The primary result of lithium hexafluoroarsenate’s action within a lithium-ion battery is the facilitation of the charge-discharge cycle . This enables the formation of greener and sustainable batteries for electrical energy storage .
生化学分析
Biochemical Properties
Lithium hexafluoroarsenate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing cellular redox states. Additionally, lithium hexafluoroarsenate can bind to proteins involved in cellular signaling pathways, affecting their function and stability .
Cellular Effects
The effects of lithium hexafluoroarsenate on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium hexafluoroarsenate can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Moreover, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, lithium hexafluoroarsenate exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and RNA, leading to changes in their structure and function. This binding can result in the inhibition or activation of gene expression, depending on the specific context. Additionally, lithium hexafluoroarsenate can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium hexafluoroarsenate can change over time. The compound’s stability and degradation are important factors to consider. Lithium hexafluoroarsenate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to lithium hexafluoroarsenate can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of lithium hexafluoroarsenate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, lithium hexafluoroarsenate can be toxic, leading to adverse effects such as neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
Lithium hexafluoroarsenate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization. Additionally, lithium hexafluoroarsenate can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, lithium hexafluoroarsenate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within cells. The distribution of lithium hexafluoroarsenate can vary depending on the tissue type and cellular context, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
Lithium hexafluoroarsenate exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling proteins. The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for understanding the compound’s overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
Lithium hexafluoroarsenate can be synthesized through several methods. One common method involves the reaction of arsenic pentafluoride with lithium fluoride in liquid hydrogen fluoride:
LiF+AsF5→LiAsF6
This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, lithium hexafluoroarsenate is often produced through a metathetical reaction between potassium hexafluoroarsenate and lithium perchlorate in an inert organic solvent such as methyl formate. The potassium perchlorate produced is insoluble in the solvent and can be readily separated from the lithium hexafluoroarsenate, which is soluble in the solvent .
化学反応の分析
Types of Reactions
Lithium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as both an oxidizing and reducing agent.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Strong oxidizing and reducing agents, as well as strong acids and bases, cause violent reactions with lithium hexafluoroarsenate. The decomposition of this compound produces hydrogen fluoride, arsenic oxides, and lithium oxide .
Major Products Formed
The major products formed from the decomposition of lithium hexafluoroarsenate include hydrogen fluoride, arsenic oxides, and lithium oxide .
類似化合物との比較
Similar Compounds
Some compounds similar to lithium hexafluoroarsenate include:
- Lithium hexafluorophosphate (LiPF6)
- Lithium tetrafluoroborate (LiBF4)
- Lithium trifluoromethanesulfonate (LiCF3SO3)
- Lithium bis(oxalato)borate (LiBOB)
- Lithium hexafluoroantimonate (LiSbF6)
Uniqueness
Lithium hexafluoroarsenate is unique due to its high solubility in both water and organic solvents, as well as its ability to form stable electrolytes for lithium-ion batteries. This makes it a valuable compound for the development of advanced battery technologies .
特性
IUPAC Name |
lithium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQZEYBOGZTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].F[As-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsF6Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885465 | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Lithium hexafluoroarsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14728 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29935-35-1 | |
| Record name | Lithium hexafluoroarsenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?
A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]
Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?
A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.
Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?
A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []
Q4: What is the molecular structure of LiAsF₆?
A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []
Q5: How does the structure of LiAsF₆ influence its interactions with solvents?
A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]
Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?
A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.
Q7: How stable is LiAsF₆ in organic solvents over time?
A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []
Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?
A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]
Q9: What are the environmental concerns associated with LiAsF₆?
A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.
Q10: What are some essential tools and resources for LiAsF₆ research?
A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


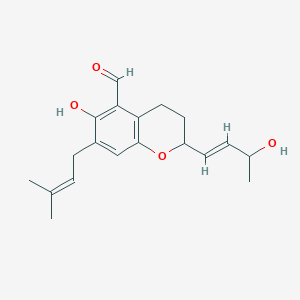
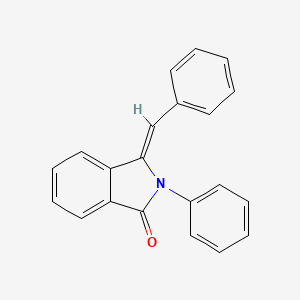
![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)

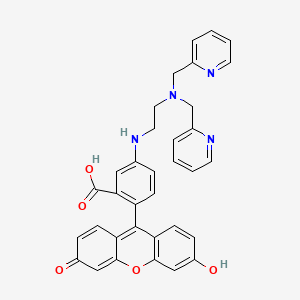
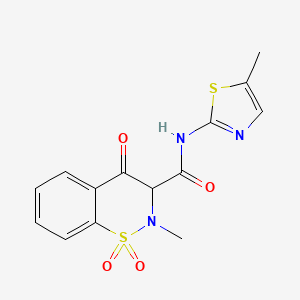
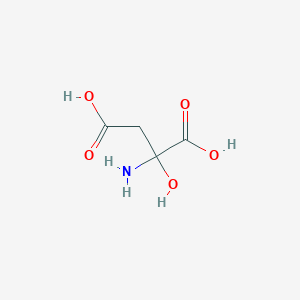
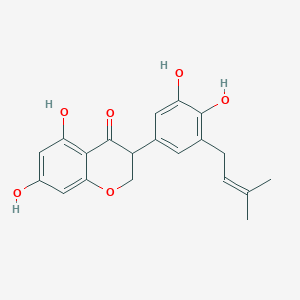
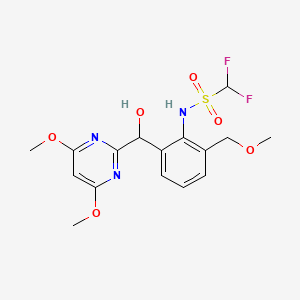
![methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)
